molecular formula C18H12F3N3O B12631539 N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057089-70-9

N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B12631539
CAS No.: 1057089-70-9
M. Wt: 343.3 g/mol
InChI Key: YFKLBQDNDUUKRI-UHFFFAOYSA-N
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Description

N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of pyridin-2-yl amines with trifluoromethyl-substituted benzoyl chlorides under mild conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1057089-70-9

Molecular Formula

C18H12F3N3O

Molecular Weight

343.3 g/mol

IUPAC Name

N-pyridin-2-yl-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12F3N3O/c19-18(20,21)15-6-4-12(5-7-15)13-9-14(11-22-10-13)17(25)24-16-3-1-2-8-23-16/h1-11H,(H,23,24,25)

InChI Key

YFKLBQDNDUUKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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